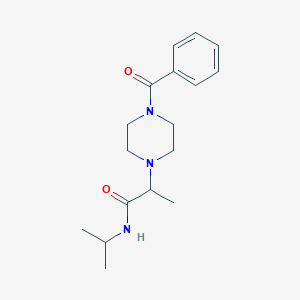![molecular formula C13H16N2O6S2 B256101 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B256101.png)
2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. It is widely used in scientific research for its potential therapeutic applications in cancer treatment, neurological disorders, and inflammatory diseases.
作用機序
2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide exerts its biological effects by inhibiting the activity of HDAC enzymes, which are responsible for the removal of acetyl groups from histone proteins. This results in the accumulation of acetylated histones, which leads to changes in gene expression and cellular function. 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been shown to selectively target HDAC1 and HDAC3, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism of action for many cancer therapies. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is important for tumor growth and metastasis. In addition, 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been shown to modulate the immune system by regulating the expression of cytokines and chemokines, which are involved in inflammation and immune response.
実験室実験の利点と制限
One advantage of 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide is its selectivity for HDAC1 and HDAC3, which allows for targeted inhibition of specific cellular pathways. However, 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has also been shown to have off-target effects on other HDAC enzymes, which can lead to unwanted side effects. Another limitation of 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the development and application of 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide. One area of research is the identification of biomarkers that can predict patient response to 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide treatment. Another area of research is the development of novel HDAC inhibitors with improved selectivity and potency. Additionally, 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide could be investigated for its potential use in combination therapies with other cancer drugs or immunotherapies. Finally, 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide could be explored for its potential use in the treatment of other diseases, such as autoimmune disorders and viral infections.
Conclusion:
2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide is a promising compound with potential therapeutic applications in cancer treatment, neurological disorders, and inflammatory diseases. Its mechanism of action involves the inhibition of HDAC enzymes, which leads to changes in gene expression and cellular function. While 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has some limitations and challenges, it represents an important area of research for the development of new and effective therapies.
合成法
2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide can be synthesized through a multi-step process that involves the reaction of 4-(4-morpholinylsulfonyl)aniline with thionyl chloride to form 4-(4-morpholinylsulfonyl)chlorobenzene. This intermediate is then reacted with 2-aminothiazole to form the final product, 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide. The purity and yield of 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide can be improved through various purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce cell cycle arrest, inhibit the growth and survival of cancer cells, and enhance the effectiveness of chemotherapy and radiation therapy. 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has also been investigated for its potential use in neurological disorders, such as Alzheimer's disease and Huntington's disease, as well as inflammatory diseases, such as rheumatoid arthritis and asthma.
特性
製品名 |
2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide |
|---|---|
分子式 |
C13H16N2O6S2 |
分子量 |
360.4 g/mol |
IUPAC名 |
2-(4-morpholin-4-ylsulfonylphenyl)-1,1-dioxo-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C13H16N2O6S2/c16-13-5-10-22(17,18)15(13)11-1-3-12(4-2-11)23(19,20)14-6-8-21-9-7-14/h1-4H,5-10H2 |
InChIキー |
OSVICMPAUCNQFK-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
正規SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B256026.png)
![2-methoxyethyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate](/img/structure/B256027.png)
![N-{4-[(ethylsulfonyl)amino]-2-methylphenyl}ethanesulfonamide](/img/structure/B256028.png)



![4-sec-butyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B256035.png)
![2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B256037.png)


![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-thiophenecarboxamide](/img/structure/B256044.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-fluorobenzamide](/img/structure/B256046.png)

![7-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B256048.png)